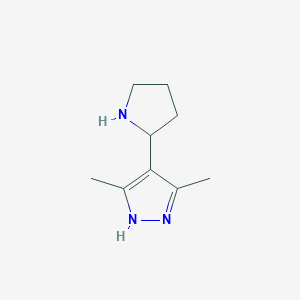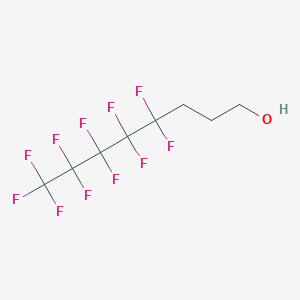
3-(Perfluoropentyl)propan-1-ol
描述
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-(Perfluoropentyl)propan-1-ol involves the selective formation of propan-1-ol from propylene via a chemical looping approach. This method uses silver- and gold-based catalysts with SrFeO3−δ perovskite as a catalyst support . The reaction conditions typically involve passing propylene over the catalyst material at temperatures ranging from 260 to 300°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the chemical looping approach mentioned above could be adapted for larger-scale production, given its efficiency and selectivity .
化学反应分析
Types of Reactions
3-(Perfluoropentyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a secondary or tertiary alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted fluorinated compounds.
科学研究应用
3-(Perfluoropentyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Perfluoropentyl)propan-1-ol involves its interaction with various molecular targets and pathways. The fluorinated chain can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol: Another fluorinated alcohol with similar properties.
3-(Perfluorooctyl)propan-1-ol: A compound with a longer fluorinated chain, offering different reactivity and applications.
Uniqueness
3-(Perfluoropentyl)propan-1-ol is unique due to its specific fluorinated chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and properties .
属性
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h20H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSJPPGCRVCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895245 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-88-9 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


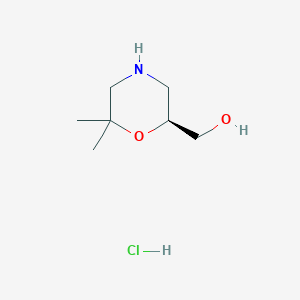
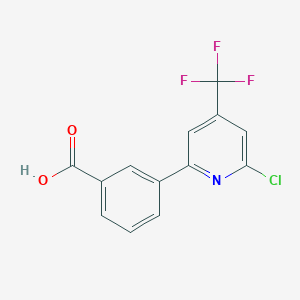
![2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride](/img/structure/B1429520.png)
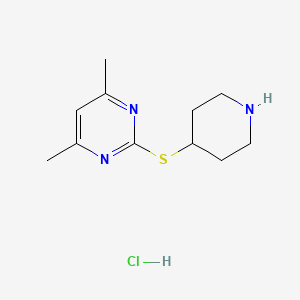
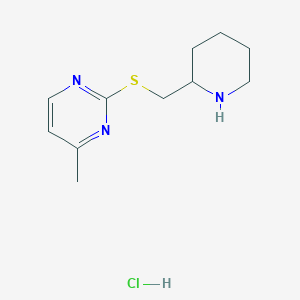
![2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B1429524.png)
![2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429526.png)
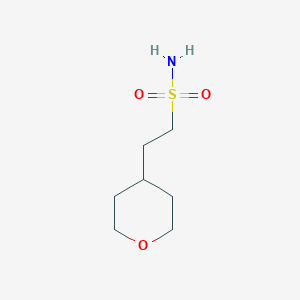
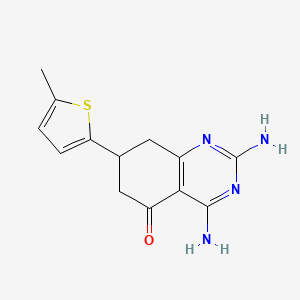
![2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429529.png)

![Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1429535.png)

